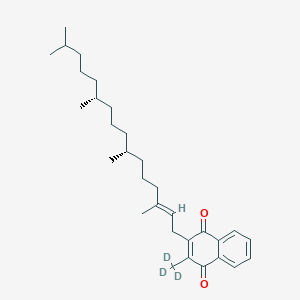

Vitamin K1-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C31H46O2 |

|---|---|

Poids moléculaire |

453.7 g/mol |

Nom IUPAC |

2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3 |

Clé InChI |

MBWXNTAXLNYFJB-UZPVRWQLSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

SMILES canonique |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Deuterated Vitamin K1 (Vitamin K1-d) in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is critical for their function in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. To unravel the intricate details of Vitamin K1's absorption, distribution, metabolism, and excretion (ADME), researchers increasingly rely on stable isotope-labeled forms of the vitamin. Deuterated Vitamin K1 (Vitamin K1-d), where one or more hydrogen atoms are replaced by deuterium, serves as a powerful and safe tracer in metabolic studies. This technical guide provides a comprehensive overview of deuterated Vitamin K1 and its application in metabolic research, complete with quantitative data, experimental methodologies, and pathway visualizations.

Understanding Deuterated Vitamin K1

Deuterated Vitamin K1 is not a single, uniform compound but rather a class of Vitamin K1 molecules that have been synthetically modified to include deuterium, a stable, non-radioactive isotope of hydrogen. The number and position of the deuterium atoms can vary, leading to different deuterated forms such as ring-D4 Vitamin K1 or Vitamin K1-D7. This isotopic labeling allows researchers to distinguish exogenous (administered) Vitamin K1 from the endogenous (naturally present) pool within a biological system. By tracking the fate of the deuterated form using mass spectrometry-based techniques, a precise and quantitative understanding of its metabolic pathways can be achieved.

Core Applications in Metabolic Research

The primary application of deuterated Vitamin K1 in metabolic research is to serve as a tracer to quantitatively assess:

-

Bioavailability and Absorption: Determining the fraction of ingested Vitamin K1 that is absorbed from the gut into the bloodstream.

-

Pharmacokinetics: Studying the time course of its absorption, distribution, metabolism, and excretion.

-

Tissue Distribution: Quantifying the uptake and accumulation of Vitamin K1 in various tissues and organs.

-

Conversion to Menaquinone-4 (MK-4): Tracing the metabolic conversion of Vitamin K1 to MK-4, another vital form of Vitamin K, and identifying the tissues where this conversion occurs.[1]

-

Vitamin K Cycle Kinetics: Investigating the efficiency and regulation of the vitamin K cycle, a critical pathway for maintaining the active form of vitamin K.

Quantitative Data from Deuterated Vitamin K1 Tracer Studies

The use of deuterated Vitamin K1 has generated valuable quantitative data on its metabolism. The following tables summarize key findings from studies in both animal models and humans.

Table 1: Pharmacokinetic Parameters of Deuterated Vitamin K1 in Humans

| Parameter | Value | Study Population | Notes |

| Time to Peak Plasma Concentration (Tmax) | 6 - 10 hours | Healthy Adults | Following oral administration of deuterated phylloquinone. |

| Plasma Half-life (t1/2) | 1.5 - 3.0 hours | Healthy Adults | Represents the initial rapid clearance phase. |

| Oral Bioavailability | Variable (5-10% from food) | Healthy Adults | Absorption is highly dependent on the food matrix and fat co-ingestion. |

Table 2: Tissue Distribution of Vitamin K1 and Menaquinone-4 (MK-4) in Rats Following Deuterated Vitamin K1 Administration

| Tissue | Vitamin K1 Concentration (ng/g) | Menaquinone-4 (MK-4) Concentration (ng/g) | Notes |

| Liver | High | Low | The liver is the primary site of Vitamin K1 uptake and metabolism for coagulation factor synthesis. |

| Heart | Moderate | Moderate | |

| Kidney | Moderate | High | A significant site of conversion of Vitamin K1 to MK-4. |

| Brain | Low | High | Demonstrates tissue-specific accumulation of MK-4. |

| Pancreas | Moderate | High | Another key site for MK-4 synthesis from Vitamin K1. |

| Salivary Gland | Low | Very High | Shows a remarkable capacity for MK-4 accumulation. |

| Sternum (Bone) | High | High | Reflects the role of both vitamers in bone metabolism. |

Data compiled from studies involving the administration of phylloquinone to rats.[2][3]

Signaling and Metabolic Pathways

The metabolic journey of Vitamin K1 is centered around the Vitamin K cycle, which is crucial for its function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).

The Vitamin K Cycle

The Vitamin K cycle is a salvage pathway that regenerates the active, reduced form of Vitamin K (hydroquinone) from its oxidized form (epoxide), allowing it to be reused multiple times. This process is essential for the continuous carboxylation of vitamin K-dependent proteins.

References

- 1. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin K distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue distribution of K-vitamers under different nutritional regimens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of Deuterated Vitamin K1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Vitamin K1 (phylloquinone). The methodologies detailed herein are compiled from various scientific sources to offer a thorough understanding of the processes involved, from the introduction of deuterium to the final purification of the labeled compound. This guide is intended to serve as a valuable resource for researchers in drug development and metabolic studies where isotopically labeled internal standards are crucial for accurate quantification.

Introduction to Deuterated Vitamin K1

Deuterated Vitamin K1 is a form of Vitamin K1 where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Vitamin K1 in biological matrices using mass spectrometry-based methods like GC-MS and LC-MS. The mass difference between the deuterated standard and the endogenous, non-deuterated Vitamin K1 allows for precise and accurate measurement, correcting for variations in sample preparation and instrument response.

Commonly used forms of deuterated Vitamin K1 include d4- and d7-Vitamin K1. In d7-Vitamin K1, deuterium atoms are typically located on the aromatic naphthoquinone ring and the methyl group.

Synthesis of Deuterated Vitamin K1

The synthesis of deuterated Vitamin K1 is a multi-step process that generally involves the preparation of a deuterated menadione (Vitamin K3) precursor, followed by its coupling with a phytyl side chain.

Synthesis of Deuterated Precursors

A key step in the synthesis of deuterated Vitamin K1 is the preparation of the deuterated naphthoquinone core. One approach involves the deuteration of 2-methylnaphthalene, a precursor to menadione.

Experimental Protocol: Deuteration of 2-Methylnaphthalene

This protocol is adapted from the work of Kalpala et al. and describes the deuteration of 2-methylnaphthalene using deuterium oxide under high temperature and pressure.[1][2][3]

-

Materials:

-

2-methylnaphthalene

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Batch-type reactor (e.g., stainless steel or Hastelloy® C-22)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

-

-

Procedure:

-

Place 2-methylnaphthalene into the batch reactor.

-

Add D₂O and the NaOD catalyst.

-

Seal the reactor and heat to the desired temperature (e.g., 350-450 °C) for a specified duration (e.g., 2 hours).

-

After the reaction, cool the reactor to room temperature.

-

Extract the deuterated 2-methylnaphthalene with a suitable organic solvent (e.g., n-hexane).

-

Analyze the product by GC-MS to determine the deuteration efficiency and distribution of isotopomers.

-

-

Quantitative Data:

Oxidation to Deuterated Menadione

The deuterated 2-methylnaphthalene is then oxidized to form deuterated menadione (2-methyl-1,4-naphthoquinone). Various oxidation methods for the non-deuterated analogue have been reported, which can be adapted for the deuterated substrate.[4][5]

Experimental Protocol: Oxidation of 2-Methylnaphthalene to Menadione

This is a general procedure that can be adapted for the deuterated starting material.

-

Materials:

-

Deuterated 2-methylnaphthalene

-

Chromic acid or other oxidizing agents (e.g., hydrogen peroxide in acetic acid)

-

Suitable solvent (e.g., acetic acid)

-

-

Procedure:

-

Dissolve the deuterated 2-methylnaphthalene in the solvent.

-

Slowly add the oxidizing agent while controlling the reaction temperature.

-

After the reaction is complete, quench the reaction and extract the deuterated menadione.

-

Purify the product by crystallization or chromatography.

-

Coupling with Phytyl Side Chain

The final step in the synthesis is the alkylation of the deuterated menadione with a phytyl group. This is often achieved through a Friedel-Crafts type reaction.

Experimental Protocol: Synthesis of Deuterated Vitamin K1

This is a general procedure based on known methods for Vitamin K1 synthesis.[6][7][8][9]

-

Materials:

-

Deuterated menadione

-

Phytol or a phytyl halide (e.g., phytyl bromide)

-

Lewis acid catalyst (e.g., boron trifluoride etherate) or a base catalyst

-

Anhydrous solvent (e.g., dioxane, dichloromethane)

-

-

Procedure:

-

Reduce the deuterated menadione to the corresponding hydroquinone in situ.

-

In an anhydrous solvent, react the deuterated menadiol with phytol or a phytyl halide in the presence of a catalyst.

-

The reaction mixture is then oxidized to yield deuterated Vitamin K1.

-

The crude product is then subjected to purification.

-

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for deuterated Vitamin K1.

Purification of Deuterated Vitamin K1

Purification of the synthesized deuterated Vitamin K1 is critical to remove unreacted starting materials, by-products, and catalysts. A combination of chromatographic techniques is typically employed.

Column Chromatography

Initial purification of the crude reaction mixture can be performed using silica gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

-

Materials:

-

Crude deuterated Vitamin K1

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of a non-polar solvent.

-

Prepare a silica gel column packed with the chosen solvent system.

-

Load the sample onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity deuterated Vitamin K1, preparative reversed-phase HPLC is often the final purification step.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

-

Mobile Phase:

-

A mixture of organic solvents such as methanol, ethanol, or acetonitrile, and water. The exact composition may need to be optimized.

-

-

Procedure:

-

Dissolve the partially purified deuterated Vitamin K1 in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with the mobile phase under isocratic or gradient conditions.

-

Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to deuterated Vitamin K1.

-

Evaporate the solvent from the collected fraction to obtain the pure product.

-

The general workflow for purification can be summarized as follows:

Caption: Purification workflow for synthetic deuterated Vitamin K1.

Characterization and Quality Control

The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the deuterated Vitamin K1 and to determine the isotopic distribution (e.g., the percentage of d7, d6, d5, etc.).[10][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and to check for the absence of proton signals at the deuterated positions. ²H NMR can be used to directly observe the deuterium signals.[14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to assess the chemical purity of the final product.[9][16][17][18][19][20][21]

Quantitative Data Summary

| Parameter | Typical Value/Range | Analytical Method | Reference |

| Synthesis | |||

| Deuteration Efficiency (2-methylnaphthalene) | Up to 100% | GC-MS | [2] |

| Yield of Menadione from 2-Methylnaphthalene | 38-42% (non-deuterated) | Gravimetric/Spectroscopic | [4] |

| Purification | |||

| Recovery from HPLC | >90% (analytical scale) | HPLC-UV/Fluorescence | [22] |

| Final Product | |||

| Chemical Purity | ≥98% | HPLC | [23] |

| Isotopic Purity | ≥99% deuterated forms (d1-d7) | Mass Spectrometry | [24] |

Conclusion

The synthesis and purification of deuterated Vitamin K1 is a multi-step process requiring careful control of reaction conditions and rigorous purification. This guide provides a framework of the key experimental procedures and analytical techniques involved. Researchers should optimize these methods based on their specific requirements for yield, purity, and isotopic enrichment. The availability of high-quality deuterated internal standards is essential for advancing our understanding of Vitamin K metabolism and its role in health and disease.

References

- 1. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum after ingestion of deuterium-labeled broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Deuterium-Labeled Phylloquinone in Plasma by High-Performance Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin K1(84-80-0) 1H NMR spectrum [chemicalbook.com]

- 15. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 16. waters.com [waters.com]

- 17. waters.com [waters.com]

- 18. 2-Methylnaphthalene-d10 | C11H10 | CID 11062578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. xcessbio.com [xcessbio.com]

- 24. caymanchem.com [caymanchem.com]

A Technical Guide to the Chemical Properties and Stability of Vitamin K1-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1][] Vitamin K1-d3 is a deuterated form of Vitamin K1, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification to enhance analytical accuracy and reproducibility.[3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Vitamin K1

| Property | This compound | Vitamin K1 | Reference |

| Synonyms | Phylloquinone-d3, Phytomenadione-d3 | Phylloquinone, Phytonadione | [3] |

| Molecular Formula | C₃₁H₄₃D₃O₂ | C₃₁H₄₆O₂ | [5] |

| Molecular Weight | 453.71 g/mol | 450.70 g/mol | [5] |

| Appearance | Yellow, viscous oil | Yellow, viscous oil | [6][7] |

| Melting Point | Not specified (Expected to be ~ -20 °C) | -20 °C | [6][8] |

| Boiling Point | Not specified (Expected to be ~ 142.5 °C at 1.00E-03 mmHg) | 142.5 °C at 1.00E-03 mmHg | [6] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, chloroform, ether | Insoluble in water; Soluble in alcohol, benzene, chloroform, ether | [3][6] |

| Storage Temperature | 2-8°C | 2-8°C | [8] |

Stability Profile

The stability of Vitamin K1, and by extension this compound, is a critical consideration for its storage, formulation, and analytical determination. The primary degradation pathways are initiated by exposure to light and extreme pH conditions.

Photostability

Vitamin K1 is highly susceptible to photodegradation.[9] Studies have shown that the photodegradation of Vitamin K1 in organic solvents follows first-order kinetics.[5] It is crucial to protect solutions of this compound from light by using amber glassware or light-blocking containers.

Thermal Stability

Vitamin K1 is relatively stable to heat but can decompose at elevated temperatures.[3] While specific degradation kinetics for this compound are not available, studies on other vitamins suggest that thermal degradation often follows first-order kinetics.[10][11]

pH Stability

The stability of Vitamin K1 is influenced by the pH of the medium. It is susceptible to degradation in alkaline conditions.[3] Acidic vehicles, such as those with a pH between 4 and 4.5, can help prevent degradation through oxidation.[6]

Table 2: Summary of Vitamin K1 Stability and Degradation Kinetics

| Condition | Effect on Stability | Kinetic Model | Key Degradation Products | Reference |

| Light Exposure | Significant degradation | First-Order | Quinone, Hydroquinone, 2,3-Epoxide | [5][9] |

| Elevated Temperature | Degradation occurs | Assumed First-Order | Not specified | [3] |

| Alkaline pH | Prone to decomposition | Not specified | Not specified | [3] |

| Acidic pH (4-4.5) | Relatively stable | Not specified | Not specified | [6] |

Experimental Protocols

Synthesis and Purification of this compound (Plausible Route)

A common method for the synthesis of Vitamin K1 involves the condensation of menadione (2-methyl-1,4-naphthoquinone) or its hydroquinone form with phytol.[12] For the synthesis of this compound, a deuterated menadione precursor would be utilized.

Protocol:

-

Reduction and Acetylation of Deuterated Menadione: Mix deuterated 2-methyl-1,4-naphthoquinone with acetic anhydride and zinc dust. Heat the reaction to generate the acetylated deuterated menadione hydroquinone.

-

Hydrolysis: Perform hydrolysis of the acetylated intermediate using ammonia.

-

Condensation with Phytol: React the resulting deuterated menadione hydroquinone with phytol in a suitable solvent like ether, using a catalyst such as boron trifluoride etherate. This condensation reaction forms dihydro-Vitamin K1-d3.

-

Oxidation: The dihydro-Vitamin K1-d3 is then oxidized to this compound. This can be achieved by stirring the solution with an oxidizing agent like silver oxide.

-

Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography with a silica gel stationary phase and a non-polar mobile phase such as a mixture of heptane and ethyl acetate.[13]

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection suitable for assessing the stability of this compound by separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Xterra RP18, 3.5 µm, 4.6 x 100 mm.[13]

-

Mobile Phase: Methanol/Water (93/7, v/v).[13]

-

Flow Rate: 0.5 mL/min.[13]

-

Detection Wavelength: 239 nm.[13]

-

Column Temperature: Ambient.[13]

Protocol:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation:

-

For stability studies, subject the this compound solution to stress conditions (e.g., light exposure, heat, acidic/basic conditions).

-

At specified time points, withdraw an aliquot of the stressed sample.

-

If necessary, perform a protein precipitation step for plasma samples using cold acetonitrile, followed by evaporation, reconstitution in methanol, and filtration.[13]

-

-

Chromatographic Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Monitor the separation at 239 nm.

-

Identify and quantify the peak corresponding to this compound and any new peaks that may correspond to degradation products.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound remaining in the stressed samples using the calibration curve.

-

Calculate the percentage of degradation over time.

-

To determine the degradation kinetics, plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates first-order kinetics.

-

Visualizations

Vitamin K Cycle and the Role of Vitamin K1

The primary function of Vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the post-translational modification of several blood clotting factors and bone proteins.[]

Caption: The Vitamin K cycle illustrating the conversion of Vitamin K1 to its active form.

Experimental Workflow for a Photostability Study of this compound

This workflow outlines the key steps in conducting a photodegradation study of this compound.

Caption: A typical experimental workflow for assessing the photostability of this compound.

Conclusion

This compound is a crucial tool for advanced biomedical and pharmaceutical research. Understanding its chemical properties and stability is paramount for its effective use. This guide provides a foundational understanding for researchers, emphasizing the need for careful handling, particularly with respect to light exposure, to ensure the integrity of experimental results. The provided protocols offer a starting point for the synthesis, purification, and stability assessment of this important isotopically labeled compound. Further research to generate specific quantitative stability data for this compound under various conditions will be beneficial for its broader application.

References

- 1. caymanchem.com [caymanchem.com]

- 3. Vitamin K1 | 84-80-0 [chemicalbook.com]

- 4. US2781363A - Purification of vitamin k1 - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. THE SYNTHESIS OF VITAMIN K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Vitamin K1-d3 as a Stable Isotope Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled Vitamin K1 (Vitamin K1-d3 or deuterated phylloquinone) as a stable isotope tracer in metabolic and pharmacokinetic research. The use of stable isotopes offers a safe and powerful method to trace the absorption, distribution, metabolism, and excretion of Vitamin K1 in vivo without the need for radioactive compounds. This document details the experimental protocols, quantitative data, and relevant metabolic pathways associated with the use of this compound.

Introduction to Vitamin K1 and Stable Isotope Tracing

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] Understanding its pharmacokinetics and metabolic fate is crucial for nutritional science and drug development. Stable isotope labeling, where hydrogen atoms in the Vitamin K1 molecule are replaced with deuterium (a stable isotope of hydrogen), allows for the differentiation of the administered tracer from the endogenous (unlabeled) Vitamin K1 pool. This enables precise tracking and quantification of the tracer's journey through the body.

The primary application of this compound is in pharmacokinetic studies to determine bioavailability, absorption rates, and tissue-specific accumulation and conversion.[1] It is a valuable tool for investigating the metabolic conversion of Vitamin K1 to menaquinone-4 (MK-4), a key metabolite with distinct biological functions.[2][3][4][5]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of tracer studies. Below are outlines of key experimental protocols for the use of this compound.

Administration of this compound in Animal Models (Rats)

The administration route and dosage of this compound are critical variables in experimental design.

-

Dosage: For studying the conversion of phylloquinone to menaquinone-4, male Fischer 344 rats can be fed a diet supplemented with 1.6 mg of deuterium-labeled phylloquinone (d4-PK) per kg of diet.[5] In pharmacokinetic studies, intravenous bolus administration of 0.1 mg/kg of Vitamin K1 has been used in rats.[6][7] For counteracting hypoprothrombinemia, dosages can range from 0.25 to 5 mg/kg body weight via intravenous, intramuscular, or subcutaneous routes.[8]

-

Vehicle: For oral administration, this compound can be incorporated into the diet. For parenteral administration, it can be formulated in a suitable vehicle, such as a mixed micelles solution for intravenous injection.[8] Oral phytonadione is best administered with high-fat meals to enhance absorption.[9]

-

Procedure:

-

Animals are typically acclimated to the experimental conditions and may be placed on a Vitamin K-deficient diet prior to the study to reduce endogenous levels.[5]

-

For oral studies, the deuterated tracer is incorporated into the diet at the specified concentration.[5]

-

For intravenous studies, the tracer is injected slowly, not exceeding a rate of 5 mg/minute in young animals.[8]

-

Blood and tissue samples are collected at predetermined time points post-administration for analysis.[6][7]

-

Sample Preparation for this compound Analysis

The accurate quantification of this compound and its metabolites requires meticulous sample preparation to extract the lipophilic compounds from complex biological matrices.

-

Protein Precipitation: To 500 µL of serum, add 2 mL of ethanol to denature proteins.[10] Alternatively, cold acetonitrile can be used for protein precipitation.[6][7]

-

Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex for 5 minutes, and centrifuge to separate the organic layer containing the lipids and Vitamin K1.[10]

-

Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[6][7]

-

Reconstitution: The dried residue is reconstituted in a suitable solvent, such as methanol or a mobile phase-like solution, for analysis.[6][7]

-

Homogenization: Tissues are accurately weighed and homogenized in a suitable buffer.

-

Extraction: The homogenate is subjected to a similar liquid-liquid extraction procedure as described for plasma, often with multiple extraction steps to ensure complete recovery of the lipid-soluble vitamins.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of deuterated and unlabeled Vitamin K1.

-

Chromatography: A C18 or C30 reversed-phase column is typically used for separation.[5] A gradient elution with a mobile phase consisting of methanol and water with additives like ammonium fluoride or formic acid is commonly employed.[10]

-

Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used. Detection is performed in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both unlabeled and deuterium-labeled Vitamin K1.[5][11]

Quantitative Data

The following tables summarize key quantitative data from studies utilizing this compound and related pharmacokinetic research.

Table 1: Pharmacokinetic Parameters of Vitamin K1 in Rats

| Parameter | Value | Administration Route | Reference |

| Half-life (t½) | 1.1 ± 0.5 h | Intravenous | [6][7] |

| Volume of Distribution (Vd) | 60 ± 24 mL/kg | Intravenous | [6][7] |

| Clearance (CL) | 40.5 ± 5.1 mL/h/kg | Intravenous | [6][7] |

| AUC₀-∞ | 2495 ± 297 h*ng/mL | Intravenous | [6][7] |

Table 2: Analytical Method Performance for Deuterated Phylloquinone

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.05 pmol/injection (unlabeled) | Plasma | LC-APCI/MS | [11] |

| Limit of Detection (LOD) | 0.08 pmol/injection (labeled) | Plasma | LC-APCI/MS | [11] |

| Recovery | 96.2% ± 6.6% RSD (labeled) | Plasma | LC-APCI/MS | [11] |

| Linearity (R) | 0.999 (labeled and unlabeled) | Plasma | LC-APCI/MS | [11] |

Table 3: Tissue Distribution of Vitamin K1 and Menaquinone-4 (MK-4) in Rats

| Tissue | Vitamin K1 Concentration (pmol/g) | MK-4 Concentration (pmol/g) | Condition | Reference |

| Liver | High | Low | K1-supplemented | [12] |

| Heart | High | - | K1-supplemented | [12] |

| Bone | High | - | K1-supplemented | [12] |

| Brain | Low | Higher than K1 | K1-supplemented | [12] |

| Pancreas | - | Much higher than liver | K1-supplemented | [12] |

| Salivary Gland | - | Much higher than liver | K1-supplemented | [12] |

Metabolic Pathways and Visualizations

This compound is instrumental in elucidating key metabolic pathways, including the Vitamin K cycle and the conversion of phylloquinone to menaquinone-4.

The Vitamin K Cycle

The Vitamin K cycle is a series of enzymatic reactions that allow for the recycling of Vitamin K, enabling its repeated use as a cofactor for γ-glutamyl carboxylase.[13] This enzyme is crucial for the activation of Vitamin K-dependent proteins involved in blood clotting and bone metabolism.[13]

Caption: The Vitamin K cycle illustrating the conversion between different forms.

Conversion of Phylloquinone (K1) to Menaquinone-4 (MK-4)

Dietary phylloquinone can be converted to menaquinone-4 in various tissues.[5] This process involves the removal of the phytyl side chain from Vitamin K1 to form menadione, which then serves as a precursor for the synthesis of MK-4.[5]

Caption: Conversion pathway of Vitamin K1 to Menaquinone-4.

Experimental Workflow for a Tracer Study

A typical workflow for a pharmacokinetic study using this compound involves several key stages from administration to data analysis.

Caption: General experimental workflow for a this compound tracer study.

Conclusion

This compound is a powerful and indispensable tool for researchers in nutrition, pharmacology, and drug development. Its use as a stable isotope tracer allows for precise and safe investigation of the complex pharmacokinetics and metabolism of Vitamin K1. The detailed protocols, quantitative data, and pathway visualizations provided in this guide serve as a comprehensive resource for designing and conducting robust tracer studies. The continued application of this methodology will undoubtedly lead to a deeper understanding of the physiological roles of Vitamin K and its metabolites in health and disease.

References

- 1. Deuterium-labeled Phylloquinone Fed to α-Tocopherol Injected Rats Demonstrates Sensitivity of Low Phylloquinone-Containing Tissues to Menaquinone-4 Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of dietary phylloquinone to tissue menaquinone-4 in rats is not dependent on gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vivo metabolism of vitamin K: in relation to the conversion of vitamin K1 to MK-4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. boerumhillvet.com [boerumhillvet.com]

- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin K distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Applications of deuterated phylloquinone in nutritional studies.

An In-depth Technical Guide on the Applications of Deuterated Phylloquinone in Nutritional Studies

This technical guide provides a comprehensive overview of the applications of deuterated phylloquinone (d-phylloquinone) in nutritional studies. The use of stable isotope-labeled vitamin K has revolutionized our understanding of its absorption, metabolism, and bioavailability, offering a powerful tool for precise and sensitive research.

Introduction to Deuterated Phylloquinone

Deuterated phylloquinone is a form of vitamin K1 where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the vitamin's chemical properties or biological activity but allows it to be distinguished from endogenous phylloquinone using mass spectrometry. This distinction is crucial for tracer studies that aim to track the fate of exogenously administered vitamin K.

Core Applications in Nutritional Science

The primary application of deuterated phylloquinone is as a stable isotopic tracer in metabolic studies. This approach has overcome the limitations of previous methods, such as radioactive isotopes, by being safe for use in all human populations, including pregnant women and children.

Key research areas utilizing d-phylloquinone include:

-

Bioavailability and Bioequivalence Studies: Determining the absorption and utilization of phylloquinone from different food sources and supplements.

-

Metabolism and Turnover: Tracking the conversion of phylloquinone to its active form and its subsequent breakdown and excretion.

-

Assessment of Vitamin K Status: Developing more sensitive and accurate methods to evaluate an individual's vitamin K levels.

-

Pharmacokinetics: Studying the time course of absorption, distribution, metabolism, and excretion of phylloquinone.

Quantitative Data from Deuterated Phylloquinone Studies

The use of d-phylloquinone has generated valuable quantitative data that has refined our understanding of vitamin K nutrition.

| Parameter | Study Population | Dosage of Deuterated Phylloquinone | Key Findings | Reference |

| Bioavailability from Vegetables | Healthy Adults | 1 mg d7-phylloquinone | Bioavailability from spinach was significantly lower than from a supplement. | |

| Plasma Phylloquinone Kinetics | Healthy Adults | 420 µg d7-phylloquinone | Peak plasma concentration reached at ~6 hours post-dose. | |

| Maternal-Infant Vitamin K Transfer | Pregnant and Lactating Women | 5 mg d7-phylloquinone | Labeled phylloquinone was detected in maternal and infant plasma, and in breast milk. | |

| Effect of Dietary Fat on Absorption | Healthy Adults | 1 mg d4-phylloquinone | Co-ingestion with fat significantly increased phylloquinone absorption. |

Experimental Protocols

The following outlines a typical experimental protocol for a bioavailability study using deuterated phylloquinone.

Objective: To determine the bioavailability of phylloquinone from a test meal.

Materials:

-

Deuterated phylloquinone (e.g., d7-phylloquinone)

-

Test meal (e.g., spinach)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Protocol:

-

Subject Recruitment: Recruit healthy volunteers with informed consent.

-

Baseline Blood Sample: Collect a fasting blood sample to determine endogenous phylloquinone levels.

-

Administration of Tracer: Administer a standardized test meal containing a known amount of deuterated phylloquinone.

-

Serial Blood Sampling: Collect blood samples at timed intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours) after the meal.

-

Plasma Separation: Separate plasma from whole blood by centrifugation.

-

Sample Extraction: Extract lipids, including phylloquinone, from plasma samples using a solvent extraction method (e.g., hexane).

-

HPLC-MS Analysis: Analyze the extracts using HPLC-MS to separate and quantify both endogenous and deuterated phylloquinone.

-

Data Analysis: Calculate the area under the curve (AUC) for both forms of phylloquinone to determine the bioavailability of the phylloquinone from the test meal relative to a reference dose.

Visualization of Experimental Workflow and Metabolic Pathways

Visualizing the experimental workflow and the metabolic fate of deuterated phylloquinone is essential for a clear understanding of the research process and its outcomes.

Caption: A typical experimental workflow for a nutritional study using deuterated phylloquinone.

Caption: The metabolic pathway of deuterated phylloquinone from ingestion to excretion.

Future Directions and Conclusion

The use of deuterated phylloquinone has significantly advanced our knowledge of vitamin K nutrition. Future research will likely focus on more complex metabolic questions, such as the tissue-specific metabolism of vitamin K and the influence of genetic factors on its utilization. Drug development professionals can leverage these methodologies to assess the impact of new therapeutics on vitamin K status and metabolism.

Unraveling the In Vivo Journey of Vitamin K1-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the in vivo mechanism of Vitamin K1-d3, a deuterated form of Vitamin K1, providing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its fundamental role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). The inclusion of deuterium atoms serves as a stable isotopic label, enabling precise tracing and quantification of Vitamin K1's metabolic fate without altering its fundamental biological activity. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes complex pathways to support advanced research and drug development.

The Core Mechanism: Vitamin K1 and the γ-Glutamyl Carboxylation Cycle

Vitamin K1 is an essential fat-soluble vitamin that plays a critical role in the post-translational modification of specific proteins. Its primary function is to act as a cofactor for GGCX, an enzyme located in the endoplasmic reticulum.[1] GGCX catalyzes the carboxylation of glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[2] This carboxylation is crucial for the biological activity of VKDPs, enabling them to bind calcium ions and participate in various physiological processes, most notably blood coagulation and bone metabolism.[2][3]

The carboxylation reaction is intrinsically linked to the Vitamin K cycle . In this cycle, the reduced form of vitamin K, vitamin K hydroquinone (KH2), is oxidized to vitamin K 2,3-epoxide (KO) by GGCX, providing the energy for the carboxylation of Glu to Gla.[4] The resulting KO is then recycled back to the quinone form of vitamin K and subsequently to KH2 by the enzyme vitamin K epoxide reductase (VKOR), allowing the cycle to continue.[4]

Pharmacokinetics of this compound: A Comparative Overview

Stable isotope labeling with deuterium (e.g., this compound, -d4, -d7) is a powerful technique for pharmacokinetic studies, as it allows for the differentiation of the administered dose from endogenous Vitamin K1.[5] Studies utilizing deuterated Vitamin K1 have provided valuable insights into its ADME profile. While the deuterium label is not expected to significantly alter the biological processing, it enables precise measurement.

Absorption

Vitamin K1 is absorbed in the small intestine via a mechanism that involves incorporation into mixed micelles with bile salts and pancreatic enzymes.[3] Its absorption is enhanced by the presence of dietary fat.[6] Studies using deuterium-labeled Vitamin K1 have shown that the absorption of phylloquinone from food sources is variable. For instance, the oral absorption of deuterated Vitamin K1 from a capsule was found to be approximately 13%.[7][8] The absorption efficiency can also be influenced by age and circulating triglyceride levels.[9]

Distribution and Transport

Following absorption, Vitamin K1 is incorporated into chylomicrons and transported via the lymphatic system into the circulation.[10] In the plasma, it is primarily associated with triglyceride-rich lipoproteins (TRL).[6] Studies with deuterium-labeled Vitamin K1 have demonstrated that plasma concentrations peak around 6 to 9 hours after ingestion.[6] The tissue distribution of Vitamin K1 is not uniform, with the highest concentrations found in the liver.[11] Interestingly, dietary Vitamin K1 is a precursor for menaquinone-4 (MK-4) in various tissues, a conversion that involves the removal of the phytyl side chain.[12][13]

Metabolism and Excretion

Vitamin K1 is rapidly metabolized in the liver.[4] The body retains about 30% to 40% of an oral dose, with approximately 20% excreted in the urine and 40% to 50% in the feces via bile.[3] This rapid metabolism and excretion result in relatively low blood levels and tissue stores compared to other fat-soluble vitamins.[3]

Table 1: Comparative Pharmacokinetic Parameters of Vitamin K1 and Deuterated Vitamin K1 in Humans

| Parameter | Unlabeled Vitamin K1 | Deuterated Vitamin K1 (d4) | Reference |

| Route of Administration | Intravenous | Oral (capsule) | [7][8] |

| Half-life (t½) | 1.7 h (terminal) | 0.22 h (initial), 2.66 h (terminal) | [7][8][14] |

| Absorption | N/A | 13 (±9)% | [7][8] |

| Peak Plasma Concentration (Tmax) | N/A | 6 to 9 hours (from food) | [6] |

Table 2: Pharmacokinetic Parameters of Intravenous Vitamin K1 in Rats

| Parameter | Value | Reference |

| Dose | 0.1 mg/kg | [15][16][17] |

| AUC (Area Under the Curve) | 2495 ± 297 ng·h/mL | [15][16][17] |

| Vd (Volume of Distribution) | 60 ± 24 mL/kg | [15][16][17] |

| CL (Clearance) | 40.5 ± 5.1 mL/h/kg | [15][16][17] |

| t½ (Half-life) | 1.1 ± 0.5 h | [15][16][17] |

| Dose (infusion) | N/A | [18][19] |

| t½ (Half-life) (infusion) | 4.07 ± 0.41 h | [18][19] |

| CL (Clearance) (infusion) | 89.47 ± 3.60 mL/h | [18][19] |

| Vd (Volume of Distribution) (infusion) | 525.38 ± 54.45 mL | [18][19] |

Experimental Protocols

In Vivo Study of Deuterated Vitamin K1 in Humans

Objective: To determine the plasma transport and kinetics of deuterium-labeled phylloquinone.

Methodology:

-

Subjects: Healthy adult males.

-

Test Meal: A single bolus of 100 g of deuterium-labeled collard greens (containing approximately 396 µg of deuterated phylloquinone) is administered with a breakfast containing 24 g of fat.[6]

-

Blood Sampling: Blood samples are collected at baseline and at multiple time points over 216 hours post-ingestion.[6]

-

Sample Processing: Plasma is separated from the blood samples. Lipoprotein fractions (TRL, LDL, HDL) can be isolated by ultracentrifugation.

-

Analysis: Phylloquinone concentrations in plasma and lipoprotein fractions are measured by High-Performance Liquid Chromatography (HPLC). The isotopic enrichment of deuterated phylloquinone is determined by Gas Chromatography/Mass Spectrometry (GC/MS).[6]

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in plasma or serum samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of serum, add 50 µL of an internal standard solution (e.g., Vitamin K1-d7).[20]

-

Add 1.5 mL of ethanol and vortex for 1 minute.[20]

-

Add 4 mL of hexane and vortex for 1 minute.[20]

-

Centrifuge to separate the layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.[20]

-

Reconstitute the extract in a suitable solvent (e.g., methanol/water).[20]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase HPLC column (e.g., C18).

-

Employ a mobile phase gradient of methanol and water with a suitable modifier (e.g., formic acid or ammonium formate).[20]

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[20]

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

γ-Glutamyl Carboxylase Activity Assay

While specific protocols detailing the use of this compound in GGCX activity assays are not abundant in the readily available literature, the principle of the assay remains the same. The activity of GGCX can be measured by quantifying the incorporation of ¹⁴CO₂ into a synthetic peptide substrate (e.g., FLEEL) in the presence of the vitamin K cofactor.

General Protocol Outline:

-

Enzyme Source: Microsomal fractions from liver tissue or a purified recombinant GGCX.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a peptide substrate, NaH¹⁴CO₃, and the vitamin K cofactor (in this case, the reduced form of this compound).

-

Initiation and Incubation: Start the reaction by adding the vitamin K cofactor and incubate at 37°C.

-

Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Quantification: Measure the amount of ¹⁴C incorporated into the peptide substrate using liquid scintillation counting.

The use of this compound in such an assay, coupled with mass spectrometry, could potentially allow for a more detailed investigation of the enzyme kinetics and the fate of the deuterated cofactor during the carboxylation reaction.

Conclusion

The use of deuterium-labeled Vitamin K1, such as this compound, has been instrumental in elucidating the intricate in vivo pathways of this essential nutrient. This technical guide provides a foundational understanding of its mechanism of action, pharmacokinetic profile, and the experimental methodologies employed in its study. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, paving the way for further investigations into the multifaceted roles of Vitamin K in human health and disease.

References

- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergistic Interplay between Vitamins D and K for Bone and Cardiovascular Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Tissue distribution of K-vitamers under different nutritional regimens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [In vivo metabolism of vitamin K: in relation to the conversion of vitamin K1 to MK-4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of pharmacokinetic parameters of vitamin K1 in rats after an intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Isotopic Labeling of Vitamin K1 for Research Purposes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled Vitamin K1 in scientific research. The use of stable isotopes offers a powerful tool for elucidating the metabolic pathways, pharmacokinetics, and physiological functions of Vitamin K1 with high precision and sensitivity.

Introduction to Vitamin K1 and Isotopic Labeling

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for various physiological processes. Its most well-known function is as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on Vitamin K-dependent proteins.[1][2][3] This carboxylation is critical for the biological activity of proteins involved in blood coagulation (e.g., factors II, VII, IX, and X), bone metabolism, and the prevention of vascular calcification.[1][2][3][4]

Isotopic labeling is a technique used to track the passage of a molecule through a biological system. It involves the replacement of one or more atoms of the molecule with their heavy, non-radioactive (stable) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their increased mass using mass spectrometry.[5] This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1 and to accurately quantify its concentration in complex biological matrices.[6][7]

Types of Isotopically Labeled Vitamin K1

Several isotopically labeled versions of Vitamin K1 are commercially available for research purposes. The choice of label depends on the specific application, the desired level of mass shift, and the analytical method being used.

| Labeled Compound | Isotope | Common Abbreviation | Supplier Examples |

| Vitamin K1-d₇ | Deuterium (⁷D) | d₇-Phylloquinone | Cayman Chemical, IsoSciences |

| Vitamin K1-¹³C₆ | Carbon-13 (⁶¹³C) | ¹³C₆-Phylloquinone | MedChemExpress, Sigma-Aldrich |

| Vitamin K1-ring-D₄ | Deuterium (⁴D) | ring-D₄-Vitamin K1 | Toronto Research Chemicals |

| Vitamin K1-methyl-¹³C | Carbon-13 (¹¹³C) | methyl-¹³C-Vitamin K1 | N/A |

This table is for illustrative purposes; commercial availability may vary.

Applications in Research

Isotopically labeled Vitamin K1 is instrumental in studying the Vitamin K cycle. This cycle describes the enzymatic conversion of Vitamin K to its reduced form, Vitamin K hydroquinone, which is the active cofactor for γ-glutamyl carboxylase.[2] After carboxylation, Vitamin K is oxidized to Vitamin K epoxide and then recycled back to its quinone and hydroquinone forms by the enzyme Vitamin K epoxide reductase (VKORC1).[2] By administering a labeled form of Vitamin K1, researchers can trace its conversion through these different states, providing insights into the efficiency of the cycle and the effects of inhibitors like warfarin.[2][8]

Stable isotope tracers are used to perform pharmacokinetic studies to determine the absorption, bioavailability, and turnover of Vitamin K1 in humans without the use of radioactive materials.[9][10] In a typical study, one labeled form (e.g., ring-D₄ Vitamin K1) is given orally, while another form is administered intravenously.[10] By measuring the plasma concentrations of both the labeled and unlabeled forms over time, researchers can calculate key pharmacokinetic parameters.[10][11]

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Oral Bioavailability (F) | 13 ± 9 | % | [10] |

| Elimination Half-life (t½) - Fast | 0.22 ± 0.14 | hours | [10] |

| Elimination Half-life (t½) - Slow | 2.66 ± 1.69 | hours | [10] |

| Volume of Distribution (Vd) | 525.38 ± 54.45 | mL | [12] |

| Clearance (CL) | 89.47 ± 3.60 | mL/hour | [12] |

Data compiled from studies in healthy human subjects.

Isotopically labeled Vitamin K1 serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification of Vitamin K1 concentrations in biological samples, such as plasma or serum, by correcting for sample loss during extraction and for variations in instrument response.[13]

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |

| Linearity Range | 0.077 - 26 ng/mL | |

| Intra-assay Precision (%CV) | 2.3 - 10.4 % | [14] |

| Inter-assay Precision (%CV) | 7.4 - 12.8 % | [14] |

| Recovery | > 98% | [13] |

Performance characteristics of a typical UPLC-MS/MS method for Vitamin K1 in human serum.

Experimental Protocols

This protocol outlines a standard method for the determination of Vitamin K1 in human plasma using a deuterated internal standard.

1. Materials and Reagents:

-

Plasma samples, protected from light.

-

Vitamin K1 (phylloquinone) analytical standard.

-

Vitamin K1-d₇ (internal standard, IS).

-

Methanol, isopropanol, n-hexane, acetonitrile (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[15]

2. Sample Preparation:

-

Thaw plasma samples on ice, protected from light.

-

To 200 µL of plasma, add 20 µL of the Vitamin K1-d₇ internal standard solution (e.g., at 10 ng/mL in ethanol). Vortex briefly.

-

Add 200 µL of ethanol to precipitate proteins. Vortex for 1 minute.[15]

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a methanol/water solution to remove interferences.

-

Elute the analytes with a methanol/isopropanol/hexane mixture.[15]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile) for LC-MS/MS analysis.[15]

3. LC-MS/MS Analysis:

-

Chromatography: Use a C18 or PFP column with a gradient elution of methanol and water containing a modifier like ammonium fluoride or formic acid.[15]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Vitamin K1 and Vitamin K1-d₇.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Determine the concentration of Vitamin K1 in the unknown samples from this curve.

This protocol describes a dual-isotope method to simultaneously measure the absorption and kinetics of Vitamin K1.[9][10]

1. Study Design and Subjects:

-

Recruit healthy volunteers after obtaining informed consent.

-

Subjects should be in a fasting state before administration of the tracers.[11]

-

A washout period is required if multiple administrations are performed.[11]

2. Isotope Administration:

-

Administer an oral dose of one labeled form of Vitamin K1 (e.g., 4 µg of ring-D₄ Vitamin K1 in a capsule) to measure absorption.[10]

-

Simultaneously, administer an intravenous dose of a different form of Vitamin K1 (e.g., a commercially available formulation like Konakion® MM) to measure disposal kinetics.[10] A second labeled tracer could also be used for the IV dose if available.

3. Blood Sampling:

-

Collect serial blood samples into EDTA or serum tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[10][11]

-

Protect samples from light and process them immediately to separate plasma/serum. Store at -80°C until analysis.

4. Sample Analysis:

-

Extract Vitamin K1 from plasma/serum samples as described in Protocol 4.1.

-

Analyze the samples using Gas Chromatography-Mass Spectrometry (GC/MS) or LC-MS/MS to measure the concentrations of unlabeled Vitamin K1 and the different isotopic tracers.[6][10]

5. Pharmacokinetic Modeling:

-

Plot the plasma concentrations of each form of Vitamin K1 versus time.

-

Use pharmacokinetic modeling software to fit the data to a compartmental model (e.g., a two-compartment model) to determine parameters like half-life, volume of distribution, and clearance.[10]

-

Calculate the absolute oral bioavailability by comparing the Area Under the Curve (AUC) of the oral tracer to the AUC of the intravenous dose.

Conclusion

The use of isotopically labeled Vitamin K1 is indispensable for modern research in nutrition, pharmacology, and clinical diagnostics. Stable isotope tracers, coupled with advanced mass spectrometry techniques, provide unparalleled accuracy and insight into the complex biology of Vitamin K1. The methodologies outlined in this guide serve as a foundation for researchers aiming to investigate the critical roles of this vitamin in health and disease.

References

- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Vitamin K in Blood Clotting and Parenteral Nutrition [pharmko.com]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bevital.no [bevital.no]

An In-depth Technical Guide on the Interaction of Vitamin K1-d3 with Vitamin D3 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential interactions between Vitamin K1 (phylloquinone), with a focus on its deuterated form (Vitamin K1-d3), and the metabolic pathways of Vitamin D3. While direct enzymatic inhibition or activation of the core Vitamin D3 metabolizing enzymes by Vitamin K1 has not been extensively documented, this guide elucidates two primary mechanisms of interaction: the indirect influence via induction of cytochrome P450 enzymes, particularly CYP3A4, through Pregnane X Receptor (PXR) activation, and the post-translational modification of the Vitamin D Receptor (VDR) through gamma-carboxylation. This document synthesizes current literature to provide researchers with a foundational understanding, detailed experimental protocols, and visual representations of these complex interactions to facilitate further investigation.

Introduction: The Synergistic Relationship of Vitamins K and D

Vitamins K and D are fat-soluble vitamins crucial for maintaining calcium homeostasis, bone health, and cardiovascular function. Their synergistic relationship is well-established, primarily centered on the regulation of vitamin K-dependent proteins. Vitamin D3 promotes the synthesis of proteins such as osteocalcin and Matrix Gla Protein (MGP), which are subsequently activated by Vitamin K-dependent gamma-carboxylation. This carboxylation is essential for their calcium-binding capacity and proper physiological function. Given this interplay, understanding the deeper metabolic interactions between these two vitamins is of significant interest for therapeutic development. This guide specifically explores the influence of Vitamin K1, using deuterated Vitamin K1 (this compound) as a valuable research tool, on the intricate enzymatic pathways of Vitamin D3 metabolism.

Vitamin D3 Metabolic Pathway

The biological activation and catabolism of Vitamin D3 are tightly regulated by a series of hydroxylation steps mediated by cytochrome P450 (CYP) enzymes.

-

Activation:

-

25-hydroxylation: Vitamin D3 is first hydroxylated in the liver by CYP2R1 and to a lesser extent by CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.

-

1α-hydroxylation: In the kidneys and other tissues, 25(OH)D3 is further hydroxylated by CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

-

-

Catabolism:

-

The primary enzyme responsible for the inactivation of both 25(OH)D3 and 1,25(OH)2D3 is CYP24A1 , which initiates a cascade of hydroxylations leading to their excretion.

-

The expression of these enzymes is intricately regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and 1,25(OH)2D3 itself.

Known and Potential Interactions of Vitamin K1 with Vitamin D3 Metabolism

Current research points to two main avenues through which Vitamin K1 may influence Vitamin D3 metabolism:

Indirect Interaction via Pregnane X Receptor (PXR) Activation and CYP3A4 Induction

Several studies have demonstrated that Vitamin K1 and its metabolite, menaquinone-4 (MK-4), can act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic and endobiotic metabolism.

-

PXR Activation: Upon binding by ligands such as Vitamin K1, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus.

-

Gene Induction: This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.

-

CYP3A4 Induction: One of the primary target genes of PXR is CYP3A4, which encodes a major drug-metabolizing enzyme highly expressed in the liver and intestine.

-

Impact on Vitamin D Metabolism: CYP3A4 is known to hydroxylate and thereby contribute to the catabolism of Vitamin D3 and its metabolites, including 25(OH)D3 and 1,25(OH)2D3.

Therefore, by inducing CYP3A4 expression, Vitamin K1 can indirectly enhance the breakdown of active Vitamin D metabolites, potentially altering their systemic and local concentrations.

Vitamin K-Dependent Gamma-Carboxylation of the Vitamin D Receptor (VDR)

Emerging evidence suggests a direct post-translational modification of the Vitamin D Receptor (VDR) by Vitamin K.

-

VDR as a Substrate: The VDR contains glutamate (Glu) residues that can be carboxylated to form gamma-carboxyglutamate (Gla) residues in a Vitamin K-dependent manner.

-

Functional Implications: This gamma-carboxylation of the VDR may modulate its DNA-binding affinity and subsequent transcriptional activity. While the precise functional consequences are still under investigation, it is hypothesized that this modification could influence the VDR-mediated regulation of target genes, including those involved in Vitamin D metabolism itself, such as CYP24A1.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies investigating the interaction between Vitamin K and the PXR-CYP3A4 pathway. Direct kinetic data on the effect of Vitamin K1 on CYP2R1, CYP27B1, and CYP24A1 is currently limited in the literature.

Table 1: Effect of Vitamin K Homologs on CYP3A4 and MDR1 mRNA Expression in LS180 Cells

| Treatment (24h) | CYP3A4 mRNA Fold Change (vs. Control) | MDR1 mRNA Fold Change (vs. Control) |

| MK-4 (10 µM) | ~2.5 | ~3.0 |

| Vitamin K1 (10 µM) | ~1.5 (not statistically significant) | ~2.0 |

| MK-7 (10 µM) | ~1.2 (not statistically significant) | ~2.5 |

Data adapted from Sultana H, et al. Nutrients. 2021.[1]

Table 2: Kinetic Parameters of CYP3A4-mediated Hydroxylation of Vitamin D Metabolites

| Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP3A4) |

| 25(OH)D3 | 4β,25(OH)2D3 | 14.8 ± 2.4 | 1.8 ± 0.1 |

| 1,25(OH)2D3 | 24-oxo-1,25(OH)2D3 | Not reported | Not reported |

Data from various sources. Kinetic parameters can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound and Vitamin D3 metabolism.

Preparation of Liver Microsomes

Liver microsomes are a valuable in vitro tool for studying CYP-mediated metabolism.

Materials:

-

Fresh or frozen liver tissue (e.g., human, rat, mouse)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

Protocol:

-

Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet contains the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a desired protein concentration.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the microsomes in aliquots at -80°C.

In Vitro Co-incubation Assay for Vitamin D3 Metabolism

This assay assesses the effect of this compound on the metabolism of Vitamin D3 by liver microsomes.

Materials:

-

Liver microsomes

-

Vitamin D3 and this compound stock solutions (in a suitable solvent like ethanol or DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

LC-MS/MS system

Protocol:

-

Prepare incubation mixtures in microcentrifuge tubes containing incubation buffer, liver microsomes (e.g., 0.5 mg/mL protein), and varying concentrations of this compound. Include a vehicle control without this compound.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding Vitamin D3 to a final concentration relevant for the study.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Vortex and centrifuge to precipitate proteins.

-

Analyze the supernatant for Vitamin D3 metabolites (25(OH)D3, 1,25(OH)2D3, and their catabolites) and this compound using a validated LC-MS/MS method.

Cell-Based PXR Activation Assay

This reporter gene assay determines the ability of this compound to activate PXR.

Materials:

-

Hepatoma cell line (e.g., HepG2, Huh7)

-

PXR expression vector

-

Reporter plasmid containing a PXRE driving a luciferase gene

-

Transfection reagent

-

This compound and a known PXR agonist (e.g., rifampicin) as a positive control

-

Luciferase assay system

Protocol:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the PXR expression vector and the PXRE-luciferase reporter plasmid.

-

After 24 hours, treat the cells with varying concentrations of this compound, the positive control, or vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for transfection efficiency and cell viability.

VDR Gamma-Carboxylation Assay

This assay can be adapted to investigate the Vitamin K-dependent carboxylation of VDR.

Materials:

-

Cell lysate containing VDR or purified VDR

-

Microsomal preparation containing gamma-glutamyl carboxylase (GGCX)

-

Reduced Vitamin K1 (KH2)

-

¹⁴CO₂ or a non-radioactive method for detecting carboxylation

-

Anti-VDR antibody for immunoprecipitation

-

Scintillation counter or appropriate detection system

Protocol (conceptual outline based on existing methods):

-

Incubate the VDR-containing sample with the GGCX-containing microsomes in the presence of reduced Vitamin K1 and a source of carboxyl groups (e.g., NaH¹⁴CO₃).

-

Allow the carboxylation reaction to proceed at an optimal temperature and time.

-

Stop the reaction and immunoprecipitate the VDR using a specific antibody.

-

Wash the immunoprecipitate to remove unincorporated label.

-

Quantify the amount of incorporated ¹⁴C-label using scintillation counting to determine the extent of VDR carboxylation.

-

Alternatively, non-radioactive methods using mass spectrometry to detect the mass shift due to carboxylation can be employed.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Simplified Vitamin D3 metabolic pathway.

Caption: PXR-mediated induction of CYP3A4 by Vitamin K1.

Caption: Vitamin K-dependent gamma-carboxylation of the VDR.

Experimental Workflows

Caption: Workflow for in vitro co-incubation studies.

Discussion and Future Directions

The interaction between Vitamin K1 and Vitamin D3 metabolism is multifaceted. The primary established indirect mechanism involves the activation of PXR by Vitamin K1, leading to the induction of CYP3A4, which can then metabolize active forms of Vitamin D. This suggests that high levels of Vitamin K1 could potentially decrease the bioavailability of active Vitamin D, a hypothesis that warrants further clinical investigation.

The direct gamma-carboxylation of the VDR by Vitamin K presents another intriguing, albeit less understood, level of interaction. Future research should focus on elucidating the precise functional consequences of VDR carboxylation on its transcriptional activity and how this impacts the expression of Vitamin D target genes, including the feedback regulation of Vitamin D metabolizing enzymes.